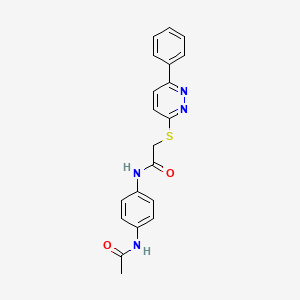
N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of aromatic rings and functional groups, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
Key Structural Features:
- Acetamide Group: Enhances solubility and may influence receptor binding.
- Pyridazine Ring: Known for its role in various biological activities, including anti-inflammatory and anti-cancer properties.
- Thioether Linkage: Potentially increases lipophilicity, affecting absorption and distribution.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation: Interaction with cellular receptors could modulate signaling pathways, impacting cell proliferation and survival.
- DNA/RNA Interaction: Potential binding to nucleic acids may affect gene expression and replication processes.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, thioquinazoline derivatives demonstrated significant inhibitory effects against SARS-CoV-2 with IC50 values ranging from 21.4 to 126.7 µM . This suggests that similar thio-containing compounds could exhibit antiviral activity.
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity. For example, hybrids containing thioamide moieties have shown promising cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin . The dual inhibition of topoisomerase II and EGFR by related compounds indicates a multifaceted approach to cancer treatment.
Case Studies
-
In Vitro Evaluation Against Viral Infections:
- A study evaluated the antiviral activity of various thio-containing compounds against Vero-E6 cells infected with NRC-03-nhCoV. The selectivity indices (SI) were calculated based on CC50 (cytotoxic concentration) and IC50 (effective concentration), revealing that compounds with similar structures to this compound displayed moderate to potent antiviral activity .
- Cytotoxicity Assessments:
Comparative Analysis
| Compound Name | IC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| Compound A | 21.4 | 186.4 | 8.69 |
| Compound B | 38.45 | 200 | 5.20 |
| This compound | TBD | TBD | TBD |
Note: Values are indicative based on related studies; specific values for the compound are yet to be established.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14(25)21-16-7-9-17(10-8-16)22-19(26)13-27-20-12-11-18(23-24-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGZSTUZFODBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














